Methyl 2-[(2-phenylacetyl)amino]propanoate
Overview
Description
Methyl 2-[(2-phenylacetyl)amino]propanoate is an organic compound with a complex structure that includes a phenylacetyl group attached to an amino propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylacetyl)amino]propanoate typically involves the reaction of phenylacetic acid with an appropriate amino acid derivative under specific conditions. One common method includes the use of methyl chloroformate as a reagent to introduce the methyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenylacetyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(2-phenylacetyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[(2-phenylacetyl)amino]propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenylacetyl group but different functional groups.
Methyl 2-amino-2-phenylacetate: Another compound with structural similarities but distinct chemical properties.
Uniqueness
Methyl 2-[(2-phenylacetyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a compound of significant interest.
Biological Activity
Methyl 2-[(2-phenylacetyl)amino]propanoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound (CAS Number: 40541075) is characterized by the following structural formula:
This compound contains an amide functional group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- GPR43 Agonism : Recent studies have indicated that compounds similar to this compound may act as agonists for GPR43 (also known as FFAR2), a G-protein-coupled receptor involved in anti-inflammatory responses. Activation of GPR43 has been linked to the modulation of immune responses and reduction of pro-inflammatory cytokines .
- Histone Deacetylase (HDAC) Inhibition : The compound may exhibit HDAC inhibitory activity, which is crucial in regulating gene expression and has implications in cancer therapy and treatment of autoimmune diseases. HDAC inhibitors have shown promise in preclinical studies for various malignancies .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Activity | Mechanism | Reference |
---|---|---|
Anti-inflammatory effects | GPR43 agonism, reduction of NF-κB activity | |
HDAC inhibition | Modulation of gene expression | |
Antitumor activity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays have demonstrated that compounds targeting GPR43 can significantly reduce TNF-α induced inflammation in human cell lines. For instance, a study showed that specific agonists decreased levels of inflammatory markers such as IL-6 and IL-8, supporting their potential use in treating inflammatory bowel diseases .
- Cancer Research : Preclinical trials involving HDAC inhibitors have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the reactivation of silenced tumor suppressor genes, leading to reduced tumor growth .
- Neuroprotective Effects : Research has indicated that HDAC inhibitors may also exhibit neuroprotective properties, improving cognitive function in models of neurodegenerative diseases such as Alzheimer's disease . This suggests a broader therapeutic potential for this compound beyond inflammatory conditions.
Properties
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16-2)13-11(14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCNTEDUKYKOIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303904 | |
Record name | methyl 2-[(2-phenylacetyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64562-94-3 | |
Record name | NSC75883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-[(2-phenylacetyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D,L-N-(PHENYLACETYL)-ALANINE METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.